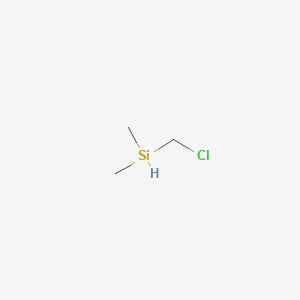![molecular formula C18H54N3Si6Y B7802121 Tris[N,N-bis(trimethylsilyl)amide]yttrium](/img/structure/B7802121.png)
Tris[N,N-bis(trimethylsilyl)amide]yttrium
概要
説明
Tris[N,N-bis(trimethylsilyl)amide]yttrium is an organometallic compound with the chemical formula ([[(CH_3)_3Si]_2N]_3Y). It is commonly used as a catalyst in various chemical reactions due to its unique properties. The compound is known for its high reactivity and ability to form stable complexes with other molecules .
作用機序
Target of Action
Tris[N,N-bis(trimethylsilyl)amide]yttrium, also known as this compound (III), is primarily used as a catalyst in various chemical reactions . The primary targets of this compound are the reactant molecules in these reactions .
Mode of Action
It is known to participate in a unique ugi 4-center-3-component cyclization reaction, where an ester group acts as the carboxylic acid component .
Biochemical Pathways
The biochemical pathways affected by this compound are largely dependent on the specific reactions it catalyzes. For instance, in the Ugi 4-center-3-component cyclization reaction, it may influence the formation of cyclic compounds .
Result of Action
The result of this compound’s action is the facilitation of chemical reactions, leading to the formation of desired products . In the context of the Ugi reaction, it aids in the formation of cyclic compounds .
Action Environment
This compound is sensitive to air and moisture . Therefore, its action, efficacy, and stability can be influenced by environmental factors such as humidity and oxygen levels. It is typically handled and stored under controlled conditions to maintain its reactivity .
準備方法
Tris[N,N-bis(trimethylsilyl)amide]yttrium can be synthesized by reacting yttrium chloride with N,N-bis(trimethylsilyl)amine in an appropriate solvent. The reaction typically involves the removal of hydrogen chloride as a byproduct. The process requires careful control of reaction conditions, including temperature and solvent choice, to ensure high purity and yield . Industrial production methods may involve scaling up this reaction and optimizing conditions for large-scale synthesis.
化学反応の分析
Tris[N,N-bis(trimethylsilyl)amide]yttrium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form yttrium oxide derivatives.
Reduction: It can participate in reduction reactions, often acting as a reducing agent.
Substitution: The compound can undergo substitution reactions where the trimethylsilyl groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like oxygen or peroxides, reducing agents such as hydrogen or hydrides, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Tris[N,N-bis(trimethylsilyl)amide]yttrium has a wide range of applications in scientific research:
Biology: The compound is explored for its potential in bioconjugation and as a tool for studying biological systems.
Medicine: Research is ongoing into its use in drug development and delivery systems.
類似化合物との比較
Tris[N,N-bis(trimethylsilyl)amide]yttrium is unique compared to other similar compounds due to its specific reactivity and stability. Similar compounds include:
Tris[N,N-bis(trimethylsilyl)amide]samarium: Used in similar catalytic applications but with different reactivity profiles.
Tris[N,N-bis(trimethylsilyl)amide]cerium: Known for its use in electroluminescent materials and other specialized applications.
Tris[N,N-bis(trimethylsilyl)amide]europium: Utilized in the synthesis of nanoparticles and other advanced materials.
These compounds share the common feature of having N,N-bis(trimethylsilyl)amide ligands but differ in their central metal atoms, leading to variations in their chemical behavior and applications.
特性
IUPAC Name |
bis(trimethylsilyl)azanide;yttrium(3+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H18NSi2.Y/c3*1-8(2,3)7-9(4,5)6;/h3*1-6H3;/q3*-1;+3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALBMVGKOSBREQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[Y+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H54N3Si6Y | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41836-28-6 | |
| Record name | Tris(N,N-bis(trimethylsilyl)amide)yttrium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![[(2S)-1,5-dimethoxy-1,5-dioxopentan-2-yl]azanium;chloride](/img/structure/B7802096.png)

![2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-enyl-3H-purine-6,8-dione](/img/structure/B7802105.png)




![potassium;2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanesulfonate](/img/structure/B7802154.png)

